Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate
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Overview
Description
Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts rigidity and conformational stability, making it a valuable scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and an amine, under basic conditions.
Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design, particularly for developing inhibitors of enzymes and receptors.
Materials Science: The rigidity and stability of the spirocyclic framework make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor binding.
Industrial Applications: The compound’s unique properties make it useful in various industrial applications, including catalysis and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The spirocyclic structure provides a rigid and stable framework that can interact with specific molecular targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains a tert-butyl ester group and is used in the synthesis of biologically active natural products.
N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane:
Uniqueness
Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate is unique due to its spirocyclic structure, which imparts rigidity and conformational stability. This makes it a valuable scaffold for drug design and other applications where a stable and rigid framework is required. Additionally, the presence of the aminomethyl group provides opportunities for further functionalization, enhancing its versatility in various applications.
Properties
CAS No. |
1375452-73-5 |
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Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(11)5-12/h8H,4-7,12H2,1-3H3 |
InChI Key |
WLBLIFCOJVMIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC2CN |
Origin of Product |
United States |
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